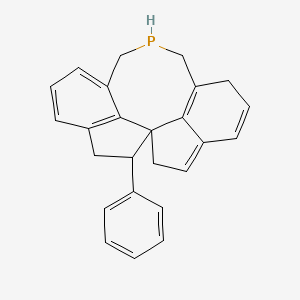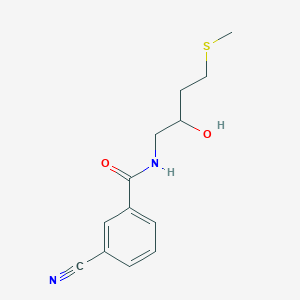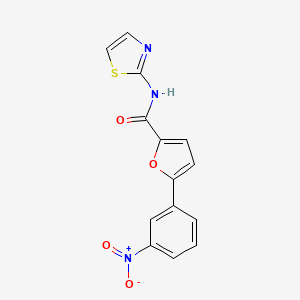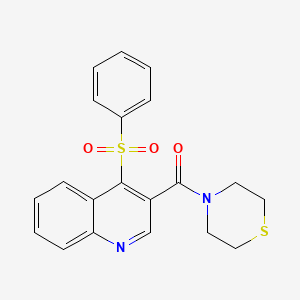![molecular formula C17H17ClN4O4S2 B2609283 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 533872-18-3](/img/structure/B2609283.png)
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is a complex organic molecule. It contains several functional groups, including a chlorothiophene, an oxadiazole, and a sulfamoyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the chlorothiophene and oxadiazole rings. These could potentially be synthesized using techniques such as nucleophilic aromatic substitution or cyclization reactions . The final steps would involve coupling these rings with the sulfamoyl group and the benzamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The chlorothiophene and oxadiazole rings would contribute to the compound’s aromaticity, while the sulfamoyl group would likely impart polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The chlorothiophene ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The oxadiazole ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several polar functional groups suggests that it would likely be soluble in polar solvents . Its melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .Aplicaciones Científicas De Investigación
Anticancer Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide derivatives have been investigated for their potential anticancer properties. The synthesis and characterization of these compounds have led to the identification of molecules with significant anticancer activity across various cancer cell lines. For example, derivatives have been evaluated against breast cancer, lung cancer, colon cancer, and ovarian cancer cell lines, showing moderate to excellent activity. The design and synthesis of these compounds involve strategic modifications to enhance their activity and selectivity towards cancerous cells (Ravinaik et al., 2021).
Antimicrobial and Antiplasmodial Activities
The compound and its derivatives have also been explored for their antimicrobial and antiplasmodial activities. New acyl derivatives have been synthesized and tested against Plasmodium falciparum strains, revealing insights into structure-activity relationships. Only specific benzamides showed promising activity against the parasites, indicating the critical role of the acyl moiety in determining the compound's efficacy. This research contributes to the ongoing search for effective antimalarial agents (Hermann et al., 2021).
Synthesis and Biological Activity
The synthesis process of related compounds involves multiple steps, including the condensation and cyclization reactions, to yield derivatives with potential biological activity. These compounds have been screened for their biological activity, providing valuable data for the development of new therapeutic agents. The structural characterization and activity screening of these derivatives contribute to our understanding of their potential uses in treating various diseases (Havaldar & Khatri, 2006).
Antimycobacterial Screening
The antimycobacterial activity of N-substituted derivatives has been investigated, identifying lead molecules with significant activity against Mycobacterium tuberculosis. This research highlights the potential of these compounds in the treatment of tuberculosis, offering new avenues for the development of antitubercular agents (Nayak et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S2/c1-3-22(4-2)28(24,25)12-7-5-11(6-8-12)15(23)19-17-21-20-16(26-17)13-9-10-14(18)27-13/h5-10H,3-4H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVOZARNKKTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide](/img/structure/B2609204.png)


![2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2609210.png)
![(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid](/img/structure/B2609211.png)
![(E)-N-[Cyano(cyclopropyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide](/img/structure/B2609212.png)



![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2609220.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2609221.png)
